

Spectroscopic and Analytical Profile of 1-(Methylsulfonyl)indolin-5-amine: A Technical Guide

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Compound of Interest

Compound Name: *1-(Methylsulfonyl)indolin-5-amine*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound **1-(Methylsulfonyl)indolin-5-amine**. Due to the limited availability of published experimental data for this specific molecule, this document combines predicted spectroscopic values with data from structurally related analogs to offer a robust analytical profile. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Detailed, generalized experimental protocols for these analytical techniques are also provided. Furthermore, this guide features a proposed synthetic pathway and a standard analytical workflow, visualized using Graphviz diagrams, to support researchers in the synthesis and characterization of **1-(Methylsulfonyl)indolin-5-amine**.

Introduction

1-(Methylsulfonyl)indolin-5-amine is a heterocyclic compound featuring an indoline core, a primary amine at the 5-position, and a methylsulfonyl group attached to the nitrogen atom of the indoline ring. The indoline scaffold is a common motif in many biologically active compounds and approved pharmaceuticals. The addition of a methylsulfonyl group can significantly modulate the physicochemical properties of the parent molecule, including its

solubility, metabolic stability, and receptor binding affinity. The primary amine offers a versatile handle for further chemical modifications, making this compound a potentially valuable intermediate in medicinal chemistry and drug discovery.

This guide aims to provide a detailed, albeit largely predictive, spectroscopic characterization of **1-(Methylsulfonyl)indolin-5-amine** to facilitate its identification and use in a research setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(Methylsulfonyl)indolin-5-amine**. These predictions are based on computational models and analysis of data from structurally similar compounds, such as 5-aminoindoline and N-sulfonylated indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **1-(Methylsulfonyl)indolin-5-amine**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.0-7.2	d	1H	H-7
~6.6-6.8	dd	1H	H-6
~6.5-6.7	d	1H	H-4
~3.9-4.1	t	2H	H-2
~3.0-3.2	t	2H	H-3
~2.8-3.0	s	3H	$-\text{SO}_2\text{CH}_3$
~3.5-4.5	br s	2H	$-\text{NH}_2$

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Data for **1-(Methylsulfonyl)indolin-5-amine**

Chemical Shift (δ , ppm)	Assignment
~145-148	C-5
~135-138	C-7a
~128-131	C-3a
~125-128	C-7
~115-118	C-6
~112-115	C-4
~50-53	C-2
~35-38	-SO ₂ CH ₃
~28-31	C-3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-(Methylsulfonyl)indolin-5-amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretch (primary amine)
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1620-1580	Strong	N-H bend (scissoring)
1500-1450	Strong	Aromatic C=C stretch
1350-1320	Strong	S=O stretch (asymmetric)
1170-1140	Strong	S=O stretch (symmetric)
1300-1200	Medium	Aromatic C-N stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1-(Methylsulfonyl)indolin-5-amine**[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	213.06923
[M+Na] ⁺	235.05117
[M-H] ⁻	211.05467
[M] ⁺	212.06140

M = C₉H₁₂N₂O₂S; Monoisotopic Mass = 212.06195 Da

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(Methylsulfonyl)indolin-5-amine** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a relaxation delay of 1-2 seconds between scans.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
 - Integrate the peaks in the ^1H NMR spectrum.

FT-IR Spectroscopy

- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

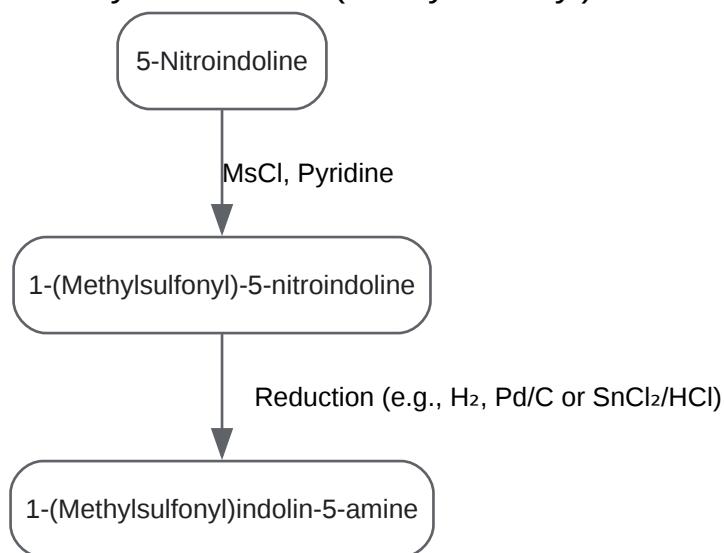
Mass Spectrometry

- Sample Preparation (ESI):
 - Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in both positive and negative ion modes.
 - Set the mass range to cover the expected m/z of the molecular ion and its adducts.
- Data Processing:
 - Process the raw data to obtain the mass-to-charge ratios of the detected ions.
 - Compare the accurate mass measurements with the calculated theoretical mass to confirm the elemental composition.

Synthesis and Analytical Workflow

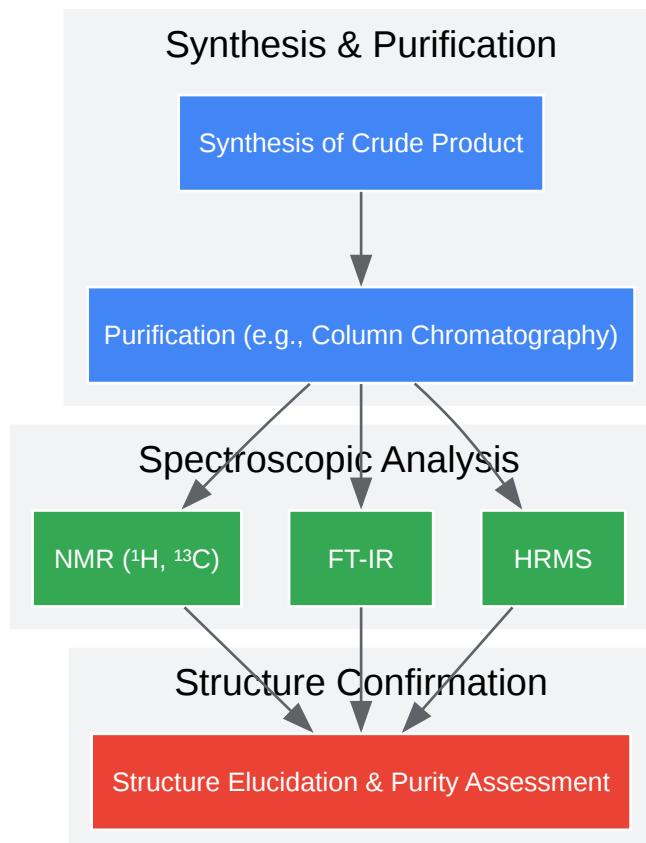
The following diagrams illustrate a potential synthetic route to **1-(Methylsulfonyl)indolin-5-amine** and a general workflow for its characterization.

Proposed Synthesis of 1-(Methylsulfonyl)indolin-5-amine

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Caption: A potential two-step synthesis of the target compound.

Analytical Workflow for Compound Characterization

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Caption: A standard workflow for the characterization of a synthesized compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic and analytical data for **1-(Methylsulfonyl)indolin-5-amine**. While experimental verification is essential, the information presented herein offers a valuable resource for researchers working with this compound. The detailed protocols and workflows are intended to guide the synthesis, purification, and structural elucidation of **1-(Methylsulfonyl)indolin-5-amine**, thereby supporting its potential applications in drug discovery and development.

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References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
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